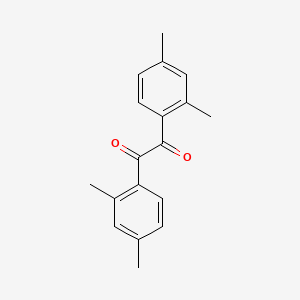![molecular formula C18H24N2O2 B14744872 2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol) CAS No. 2166-93-0](/img/structure/B14744872.png)
2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-3,6-diazaoctane-1,8-diol: is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a diazaoctane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol typically involves the reaction of appropriate diamines with phenyl-substituted aldehydes under controlled conditions. One common method includes the condensation of 3,6-diazaoctane-1,8-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-3,6-diazaoctane-1,8-diol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3,6-Diphenyl-3,6-diazaoctane-1,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazaoctane backbone allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3,6-Diazaoctane-1,8-diol: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
3,6-Dioxa-1,8-octanediol: Contains oxygen atoms instead of nitrogen, leading to distinct physical and chemical characteristics.
N,N′-Ditosyl-O,O′-dimesyl-3,6-diazaoctane-1,8-diol: A derivative with tosyl and mesyl groups, used in specific chemical applications.
Uniqueness: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol is unique due to the presence of both phenyl and hydroxyl groups on a diazaoctane backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
2166-93-0 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[N-[2-[N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c21-15-13-19(17-7-3-1-4-8-17)11-12-20(14-16-22)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2 |
InChI-Schlüssel |
OYFYYGSWZFUXJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCN(CCO)C2=CC=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

